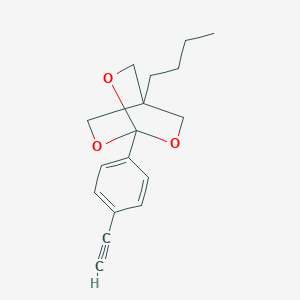
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)-
描述
属性
CAS 编号 |
108614-27-3 |
|---|---|
分子式 |
C17H20O3 |
分子量 |
272.34 g/mol |
IUPAC 名称 |
4-butyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C17H20O3/c1-3-5-10-16-11-18-17(19-12-16,20-13-16)15-8-6-14(4-2)7-9-15/h2,6-9H,3,5,10-13H2,1H3 |
InChI 键 |
YAJGDRQWUSLQAJ-UHFFFAOYSA-N |
SMILES |
CCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |
规范 SMILES |
CCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |
其他CAS编号 |
108614-27-3 |
同义词 |
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- |
产品来源 |
United States |
准备方法
合成路线和反应条件
Corey lactone 醛苯甲酸酯的制备涉及几个步骤。一种方法包括通过 Corey lactone 的苯甲酰化反应获得 Corey lactone 二苯甲酸酯。 接着在酸性条件下通过酯交换反应选择性地除去一个苯甲酰基 。 另一种方法涉及一种新的制备技术,包括接触步骤、逐滴添加步骤、初级搅拌步骤和最终搅拌材料获得步骤 .
工业生产方法
Corey lactone 醛苯甲酸酯的工业生产针对高产率和高纯度进行了优化。 该工艺设计为操作简单,反应条件温和,并且在后期不需要昂贵的保护基或色谱分离 。这使得生产成本效益高,适合大规模生产。
化学反应分析
反应类型
Corey lactone 醛苯甲酸酯会发生各种类型的化学反应,包括氧化、还原和取代反应 .
常用的试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括氢化铝锂和硼氢化钠。
取代: 亲核取代反应通常涉及甲醇钠和叔丁醇钾等试剂。
形成的主要产物
科学研究应用
作用机制
相似化合物的比较
Corey lactone 醛苯甲酸酯因其手性性质以及在合成前列腺素中的中间体作用而独一无二 。类似的化合物包括:
Corey lactone 苯甲酸酯: 另一种用于合成前列腺素的中间体.
Corey lactone: Corey lactone 醛苯甲酸酯的母体化合物.
前列腺素类似物: 模拟前列腺素作用的化合物,用于各种治疗应用.
这些化合物具有相似的化学结构和功能,但在具体应用和合成路线方面有所不同。
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


